Boc-Ser-OH.DCHA
Overview
Description
Boc-Ser-OH.DCHA, also known as N-α-t.-Boc-O-t.-butyl-L-serine dicyclohexylamine salt, is a derivative of serine used in peptide synthesis. This compound is supplied as a dicyclohexylamine salt because the free acid form is not crystalline . It is commonly used in solid-phase peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser-OH.DCHA involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a tert-butyloxycarbonyl (Boc) group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected serine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: Free serine or serine derivatives.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted serine derivatives.
Scientific Research Applications
Boc-Ser-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Boc-Ser-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amine can participate in peptide bond formation. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser-OH: The free acid form of Boc-Ser-OH.DCHA.
Fmoc-Ser-OH: Another protected form of serine used in peptide synthesis.
Boc-Thr-OH: A protected form of threonine, similar to serine but with an additional methyl group.
Uniqueness
This compound is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to the free acid form. This makes it particularly useful in solid-phase peptide synthesis and other applications where stability and solubility are critical .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)14-7(13)9-5(4-10)6(11)12/h11-13H,1-10H2;5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t;5-/m.0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFBABPUQBMIL-ZSCHJXSPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145827 | |
Record name | N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-06-0 | |
Record name | L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10342-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(tert-Butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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